molecular formula C7H5ClN2OS B14304745 3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one CAS No. 113205-69-9

3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one

Katalognummer: B14304745
CAS-Nummer: 113205-69-9
Molekulargewicht: 200.65 g/mol
InChI-Schlüssel: XMQJVLBCTCREOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 4-chloroaniline with carbon disulfide and an oxidizing agent to form the benzothiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzothiazoles, while oxidation and reduction could modify the functional groups present.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole: A simpler structure without the amino and chloro substituents.

    2-Aminobenzothiazole: Lacks the chloro substituent.

    4-Chlorobenzothiazole: Lacks the amino substituent.

Uniqueness

3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one is unique due to the presence of both amino and chloro groups, which can influence its reactivity and biological activity. This combination of substituents can make it a valuable compound for specific applications where these functional groups are beneficial.

Eigenschaften

CAS-Nummer

113205-69-9

Molekularformel

C7H5ClN2OS

Molekulargewicht

200.65 g/mol

IUPAC-Name

3-amino-4-chloro-1,3-benzothiazol-2-one

InChI

InChI=1S/C7H5ClN2OS/c8-4-2-1-3-5-6(4)10(9)7(11)12-5/h1-3H,9H2

InChI-Schlüssel

XMQJVLBCTCREOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.